BenchChemオンラインストアへようこそ!

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

GABAA receptor Anxiolytic synthesis SNAr intermediate

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 252977-54-1; molecular formula C₁₅H₁₄ClFN₄; MW 304.75 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. Its core scaffold is substituted with a tert-butyl group at the 7-position, a chlorine atom at the 6-position, and a 2-fluorophenyl ring at the 3-position.

Molecular Formula C15H14ClFN4
Molecular Weight 304.75 g/mol
CAS No. 252977-54-1
Cat. No. B1313696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS252977-54-1
Molecular FormulaC15H14ClFN4
Molecular Weight304.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=CC=CC=C3F
InChIInChI=1S/C15H14ClFN4/c1-15(2,3)10-8-12-18-19-14(21(12)20-13(10)16)9-6-4-5-7-11(9)17/h4-8H,1-3H3
InChIKeyKXRSWXZVHQRQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | GABAA Receptor Ligand Intermediate – Procurement-Relevant Structural Profile


7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 252977-54-1; molecular formula C₁₅H₁₄ClFN₄; MW 304.75 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. Its core scaffold is substituted with a tert-butyl group at the 7-position, a chlorine atom at the 6-position, and a 2-fluorophenyl ring at the 3-position [1]. The compound is documented in patent literature as a key synthetic intermediate in the preparation of subtype-selective GABAA receptor ligands, notably TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine), a functionally selective GABAA α2/α3 agonist with demonstrated anxiolytic activity [2]. Commercially, the compound is available at purities of ≥95% from multiple specialty chemical suppliers for pharmaceutical R&D applications .

7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Why Structural Analogs Cannot Be Interchanged in GABAA Ligand Synthesis


Within the 1,2,4-triazolo[4,3-b]pyridazine chemical space, small substituent variations produce profound differences in synthetic utility and downstream biological target engagement. The 6-chloro substituent on this compound serves as a specific leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling installation of alkoxy or amino moieties that are critical for GABAA receptor subtype selectivity [1]. The 7-tert-butyl group provides steric bulk that influences the conformational preference of the triazolo-pyridazine core and contributes to metabolic stability in the final drug candidates [2]. Analogs lacking the tert-butyl group (e.g., 6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine, CAS 1094354-48-9) or bearing alternative aryl substitution patterns (e.g., 2,5-difluorophenyl analog, CAS 286456-54-0) generate distinct SAR profiles that cannot reproduce the pharmacological trajectory established for TPA023 and related derivatives [3]. Generic substitution without verifying the exact CAS registry number therefore risks introducing an intermediate with incompatible reactivity, altered steric parameters, or a divergent patent protection landscape.

Quantitative Differentiation Evidence for 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


Synthetic Intermediate Status in TPA023 GABAA Anxiolytic Pathway: Patent-Documented vs. Non-Patented Analogs

The compound is explicitly disclosed as a synthetic intermediate in US Patent US7015224B2 for the preparation of 7-tert-butyl-3-(2-fluorophenyl)-6-(2H-1,2,4-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine (TPA023), a GABAA α2/α3-subtype selective agonist. The 6-chloro group serves as the leaving group for nucleophilic displacement by 1,2,4-triazol-3-ylmethanol, a transformation that is not feasible with the 6-unsubstituted or 6-hydroxy analogs [1]. The downstream product TPA023 achieves minimum effective doses (MED) of 1–3 mg/kg in rat anxiety models (elevated plus maze, fear-potentiated startle) corresponding to 70–88% receptor occupancy at α2/α3-containing GABAA receptors, with no sedation observed at doses up to 30 mg/kg [2]. In contrast, the 6-chloro des-tert-butyl analog (CAS 1094354-48-9) cannot yield the TPA023 pharmacophore because it lacks the 7-tert-butyl group required for α1-sparing selectivity, and the 2,5-difluorophenyl analog (CAS 286456-54-0) generates a distinct electronic environment at the 3-aryl position that alters GABAA subtype binding profiles [3].

GABAA receptor Anxiolytic synthesis SNAr intermediate

Molecular Weight and ClogP Differentiation: Physicochemical Property Comparison with Des-tert-Butyl and Difluorophenyl Analogs

The target compound (MW 304.75 g/mol) occupies a distinct physicochemical space relative to its closest commercially available analogs. The des-tert-butyl analog 6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094354-48-9) has a significantly lower molecular weight of 248.64 g/mol (ΔMW = −56.11 g/mol), reflecting the absence of the bulky 7-tert-butyl substituent [1]. The 2,5-difluorophenyl analog (CAS 286456-54-0) has MW 322.74 g/mol (ΔMW = +17.99 g/mol) due to the additional fluorine atom [2]. Calculated logP (ClogP) for the target compound is estimated at approximately 4.2, based on computational prediction models for the 2,5-difluorophenyl analog [3]; the des-tert-butyl analog is expected to have a substantially lower ClogP due to the loss of the lipophilic tert-butyl moiety. These differences in MW and lipophilicity are consequential for intermediate handling (solubility, chromatographic behavior) and for the drug-like properties of downstream products, where the tert-butyl group contributes to metabolic stability through steric shielding of the pyridazine core [4].

Physicochemical profiling LogP Molecular weight Intermediate selection

Commercial Availability and Purity Specifications: Procurement-Ready vs. Custom Synthesis Analogs

The target compound is available from multiple specialty chemical suppliers at ≥95% purity, with documented CAS 252977-54-1 and MDL number MFCD23136014, facilitating immediate procurement for research use . In contrast, the des-tert-butyl analog (CAS 1094354-48-9) is listed primarily as a building block with 95% purity from a more limited supplier base, and the 2,5-difluorophenyl analog (CAS 286456-54-0) has narrower commercial availability [1]. The target compound is stocked under standardized storage conditions (2–8°C) with defined shelf-life parameters, reducing qualification burden for GMP-adjacent research environments . This established supply chain position reflects the compound's documented utility as a key intermediate in medicinal chemistry programs targeting GABAA receptors and kinase inhibition [2].

Chemical procurement Purity Lead time Inventory

Procurement-Driven Application Scenarios for 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 252977-54-1)


Synthesis of GABAA α2/α3 Subtype-Selective Anxiolytic Candidates (TPA023 and Derivatives)

This compound is the explicit 6-chloro intermediate for introducing the triazolylmethoxy pharmacophore at the 6-position via SNAr displacement, as documented in US7015224B2 [1]. The resulting TPA023 scaffold achieves 70–88% GABAA α2/α3 receptor occupancy at behaviorally active doses (1–3 mg/kg) without sedation, a therapeutic window that depends on the precise 7-tert-butyl-3-(2-fluorophenyl)-triazolo-pyridazine core installed through this intermediate [2]. Medicinal chemistry teams pursuing non-sedating anxiolytics should procure this exact CAS number to ensure fidelity to the published synthetic route and SAR.

Structure-Activity Relationship (SAR) Studies on Kinase Inhibitor Scaffolds

The triazolo[4,3-b]pyridazine core is a recognized privileged scaffold in kinase inhibitor discovery, with documented activity against Akt, LRRK2, Pim-1, and Met kinases [1]. The target compound serves as a versatile late-stage intermediate for diversifying the 6-position through nucleophilic displacement of the chlorine atom, enabling rapid SAR exploration of kinase selectivity profiles [2]. Its commercial availability at ≥95% purity supports reproducible parallel synthesis campaigns without the lead time associated with custom intermediate preparation.

Metabolic Stability Optimization via 7-tert-Butyl Steric Shielding

The 7-tert-butyl group provides steric shielding of the pyridazine ring, a design feature correlated with improved metabolic stability in the triazolo-pyridazine series as demonstrated by TPA023's favorable pharmacokinetic profile [1]. Researchers evaluating metabolic soft spots in heterocyclic lead series should select this intermediate over the des-tert-butyl analog (CAS 1094354-48-9) to preserve the steric parameter in downstream SAR. The ClogP of approximately 4.2 provides a reference lipophilicity benchmark for optimizing absorption and distribution properties [2].

Patent-Landscape-Compliant Chemical Procurement for CNS Drug Discovery

For organizations conducting freedom-to-operate analysis in the GABAA receptor modulator space, this compound is explicitly referenced in US7015224B2 (expired – fee related) as an intermediate [1]. Procurement of the exact CAS-registered intermediate ensures that downstream derivatives can be mapped to established patent pathways, whereas substitution with analogs not covered by the patent (e.g., the 2,5-difluorophenyl variant) introduces uncertainty in patent landscape positioning and may require de novo IP assessment.

Quote Request

Request a Quote for 7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.